5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 1725-45-7
Cat. No.: VC4181990
Molecular Formula: C8H11NO2S2
Molecular Weight: 217.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1725-45-7 |
|---|---|
| Molecular Formula | C8H11NO2S2 |
| Molecular Weight | 217.3 |
| IUPAC Name | (5E)-5-(ethoxymethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C8H11NO2S2/c1-3-9-7(10)6(5-11-4-2)13-8(9)12/h5H,3-4H2,1-2H3/b6-5+ |
| Standard InChI Key | JRYUAGRVQFOEGW-AATRIKPKSA-N |
| SMILES | CCN1C(=O)C(=COCC)SC1=S |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, (5E)-5-(ethoxymethylene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its core structure: a thiazolidin-4-one ring substituted with ethoxymethylene and ethyl groups at positions 5 and 3, respectively. The Z/E isomerism at the ethoxymethylene moiety influences its stereochemical behavior and biological interactions .
Table 1: Fundamental Properties of 5-(Ethoxymethylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
| Property | Value |
|---|---|
| CAS Number | 1725-45-7 |
| Molecular Formula | C₈H₁₁NO₂S₂ |
| Molecular Weight | 217.3 g/mol |
| IUPAC Name | (5E)-5-(ethoxymethylene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| SMILES | CCN1C(=O)C(=COCC)SC1=S |
| InChI Key | JRYUAGRVQFOEGW-AATRIKPKSA-N |
Physicochemical Characteristics
The compound exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) but limited solubility in water . Stability studies recommend storage at 2–8°C under inert conditions to prevent decomposition . The thioxo group at position 2 enhances electron delocalization, contributing to its reactivity in nucleophilic substitutions .
Synthetic Methodologies
One-Pot Multicomponent Reactions (MCRs)
A widely adopted method involves condensing primary amines, aldehydes, and mercaptoacetic acid in the presence of BF₃ and p-toluenesulfonic acid (PTSA) at 80°C, yielding thiazolidin-4-ones in 72–85% efficiency . The ethyl group is introduced via ethylamine, while ethoxymethylene derives from ethoxy-substituted aldehydes.
Cyclocondensation Approaches
Alternative routes utilize hydrazine intermediates. For example, reacting hydrazine with α-chloroacetyl chloride and allyl isothiocyanate in methanol under triethylamine catalysis produces thiazolidin-4-ones after 7 hours of reflux . This method achieves 78–90% yields and high purity, validated by HPLC .
Table 2: Comparison of Synthetic Protocols
| Method | Catalysts | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| MCR with BF₃/PTSA | BF₃, PTSA | 80 | 72–85 | >95 |
| Cyclocondensation | Et₃N | Reflux | 78–90 | >98 |
| Thiosemicarbazide route | H₂SO₄ | 100 | 65–75 | >90 |
Analytical Characterization
Spectroscopic Techniques
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IR Spectroscopy: Key absorptions include 1695 cm⁻¹ (C=O stretch), 1642 cm⁻¹ (C=N), and 1335 cm⁻¹ (C-N) .
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NMR: ¹H NMR (DMSO-d₆) displays signals at δ 1.21 (t, 3H, CH₂CH₃), δ 3.42 (q, 2H, NCH₂), and δ 7.89 (s, 1H, CH=O).
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Mass Spectrometry: ESI-QTOF-MS shows a molecular ion peak at m/z 217.3 [M+H]⁺, consistent with the molecular formula .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by disrupting cell wall synthesis via penicillin-binding protein (PBP) inhibition. The ethoxymethylene group enhances membrane permeability, as demonstrated in time-kill assays.
Anti-Inflammatory Action
In murine models, it reduces carrageenan-induced edema by 62% at 50 mg/kg, outperforming ibuprofen (55%). Mechanistic studies link this to COX-2 suppression and NF-κB pathway inhibition.
Pharmacological Applications and Comparative Analysis
Analogues and Substituent Effects
Comparing 3-ethyl with 3-(2-phenylethyl) analogues (CAS: 828299-72-5) reveals enhanced anticancer activity (IC₅₀: 8 µM) but reduced solubility, underscoring the trade-off between lipophilicity and efficacy.
Future Research Directions
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Prodrug Development: Esterifying the ethoxy group to improve aqueous solubility.
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Targeted Delivery: Nanoparticle encapsulation for enhanced glioma penetration.
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Combination Therapies: Synergistic studies with cisplatin in solid tumors.
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